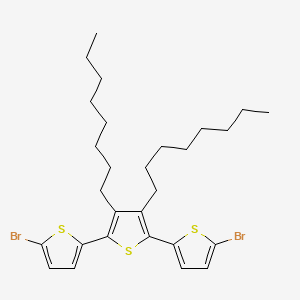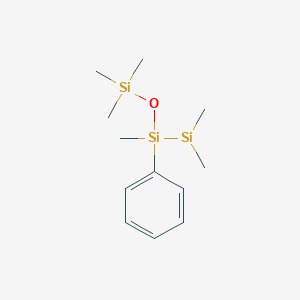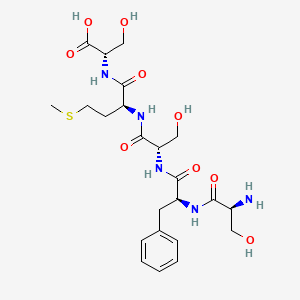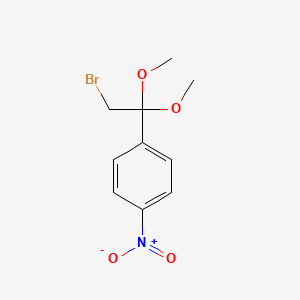
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, along with a 3,3-dimethylbut-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 3,3-dimethylbut-1-en-1-ylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and acetone, with reaction conditions typically involving reflux.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The 3,3-dimethylbut-1-en-1-yl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3,3-dimethylbut-1-en-1-yl)benzene: Similar structure but with a bromine atom instead of iodine.
(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the halogen atom, resulting in different reactivity.
Uniqueness
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling studies.
Properties
CAS No. |
827573-99-9 |
|---|---|
Molecular Formula |
C12H15I |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
(4-iodo-3,3-dimethylbut-1-enyl)benzene |
InChI |
InChI=1S/C12H15I/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
WAJFKAUANUIYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)

![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)




![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
